![molecular formula C25H24N2OS B2363927 N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532969-96-3](/img/structure/B2363927.png)
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
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Description
“N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a chemical compound with the molecular formula C25H24N2OS . It has a molecular weight of 400.54.
Molecular Structure Analysis
The molecular structure of “N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” can be represented by the InChI string:InChI=1S/C17H16N2O/c20-17 (13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15 (14)16/h1-9,12,19H,10-11H2, (H,18,20)
. The corresponding canonical SMILES representation is C1=CC=C (C=C1)C (=O)NCCC2=CNC3=CC=CC=C32
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 400.54. Other computed properties include a XLogP3 of 3.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . The exact mass is 264.126263138 g/mol and the monoisotopic mass is also 264.126263138 g/mol . The topological polar surface area is 44.9 Ų .Scientific Research Applications
Anticancer Drug Discovery
This compound is part of a class of molecules that have shown promise in the development of anticancer drugs. The 2-aminothiazole scaffold, to which this compound is related, has been identified as a significant structure in medicinal chemistry, particularly for its potential in combating drug resistance in cancer therapy .
Antifungal Applications
Derivatives of this compound have been designed and synthesized with antifungal activity in mind. Studies have shown that similar structures can be effective against various fungal pathogens, indicating potential for this compound in the development of new antifungal agents .
Pharmaceutical Intermediates
PI3K Inhibitors
Some analogs of this compound have been suggested as potent PI3K inhibitors. PI3K is an enzyme involved in cancer progression, and its inhibition is a targeted approach to cancer treatment. The compound’s structure could be modified to enhance its activity as a PI3K inhibitor .
Small Molecule Antitumor Agents
The compound’s framework is conducive to the development of small molecule antitumor agents. These agents can potentially decrease drug resistance and reduce side effects, which are common challenges in cancer treatment .
Scaffold for Drug Innovation
The core structure of this compound serves as a scaffold for drug innovation. Its pharmacological spectrum is broad, and it can be the basis for creating drugs with various biological activities, including anticancer, antiviral, and anti-inflammatory effects .
In Silico Studies
The compound and its derivatives are likely candidates for in silico studies to predict their biological activity and optimize their structures for better efficacy and safety profiles in therapeutic applications .
Designing Biologically Active Compounds
Due to its nitrogen-containing heterocyclic structure, this compound is ideal for designing biologically active compounds with high target specificity and good environmental compatibility, which is crucial in the creation of new pesticides and pharmaceuticals .
properties
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)18-29-24-17-27(23-14-8-7-13-22(23)24)16-15-26-25(28)20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGQHHPQWXNQEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
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